molecular formula C36H47N5O4 B1140607 インジナビル-d6 CAS No. 185897-02-3

インジナビル-d6

カタログ番号: B1140607
CAS番号: 185897-02-3
分子量: 619.8 g/mol
InChIキー: CBVCZFGXHXORBI-JYVVPHGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Scientific Research Applications

  • Quantitative Analysis in Pharmacokinetics
    • Internal Standardization : Indinavir-d6 is employed as an internal standard for the quantification of indinavir in biological matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This application is vital for therapeutic drug monitoring and optimizing dosages in clinical settings .
    • Therapeutic Drug Monitoring : Accurate measurement of indinavir levels in plasma is crucial for assessing therapeutic efficacy and safety. Indinavir-d6 allows researchers to monitor plasma concentrations effectively, ensuring that patients receive appropriate dosages to avoid toxicity and resistance development .
  • Mechanistic Studies
    • Unbinding Pathways Analysis : Research has utilized Indinavir-d6 to reconstruct unbinding pathways from HIV protease. Understanding these pathways is essential for designing more effective inhibitors and improving treatment outcomes against HIV . The study highlighted that the interaction profiles of Indinavir with different proteases can inform the development of next-generation antiviral therapies.
  • Clinical Case Studies
    • Nephrolithiasis Cases : Clinical observations have documented cases of nephrolithiasis associated with indinavir therapy. Indinavir-d6 can be used to trace pharmacokinetic profiles in patients experiencing adverse effects, providing insights into drug solubility and crystallization issues that may lead to kidney stone formation .

Table 1: Summary of Pharmacokinetic Studies Using Indinavir-d6

Study ReferenceMethodologyKey Findings
LC-MS/MSEffective quantification of indinavir levels
Molecular DynamicsInsights into unbinding pathways
Clinical ObservationsCorrelation between plasma concentration and nephrolithiasis risk

Table 2: Comparative Efficacy of Antiretroviral Combinations Including Indinavir

Study NameTreatment GroupsResults
Study 035Indinavir monotherapy vs. triple therapyTriple therapy significantly reduced viral load
ACTG 320AZT + Lamivudine vs. AZT + Lamivudine + IndinavirHigher CD4 counts in triple therapy group

作用機序

Target of Action

Indinavir-d6, a deuterium-labeled form of Indinavir , primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This protease is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . Additionally, Indinavir has been found to interact with various proteases associated with tumor growth initiation, progression, and metastasis, including Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases .

Mode of Action

Indinavir-d6 inhibits the HIV-1 protease, preventing the cleavage of the gag-pol polyprotein . This inhibition results in the formation of immature, non-infectious viral particles . Indinavir-d6 binds to the protease’s active site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The primary biochemical pathway affected by Indinavir-d6 is the HIV-1 life cycle. By inhibiting the HIV-1 protease, Indinavir-d6 prevents the maturation of the virus, rendering it non-infectious . The unbinding pathways of Indinavir from HIV and HTLV-1 proteases have been studied to understand the mechanism of unbinding and discover the reasons for the lack of inhibitory activity of Indinavir against the HTLV-1 protease .

Pharmacokinetics

Indinavir-d6, like Indinavir, is expected to have good oral bioavailability . The pharmacokinetics of Indinavir have been characterized in single-dose studies, which found that Indinavir is rapidly absorbed in the fasting state, with the time to the maximum concentration in plasma occurring at approximately 0.8 hours . Indinavir’s pharmacokinetics are nonlinear, attributed to the dose-dependent oxidative metabolism of first-pass metabolism as well as to metabolism in the systemic circulation .

Result of Action

The primary molecular effect of Indinavir-d6 is the inhibition of the HIV-1 protease, leading to the formation of non-infectious, immature viral particles . On a cellular level, this results in a reduction in the number of infectious HIV-1 particles produced, slowing the progression of the infection . Indinavir could also act as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antiviral drugs like Indinavir-d6 . For instance, temperature and humidity can affect viral propagation across infected surfaces . Furthermore, the presence of food can impact the absorption of Indinavir, with a high-fat, high-calorie diet resulting in a reduction in the drug’s bioavailability .

準備方法

The preparation of indinavir-d6 involves the synthesis of indinavir followed by the incorporation of deuterium atoms. The synthetic route typically involves the following steps:

    Synthesis of the indinavir backbone: This involves the formation of the core structure of indinavir through a series of chemical reactions, including amide bond formation and cyclization.

    Incorporation of deuterium: Deuterium atoms are introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.

Industrial production methods for indinavir-d6 are similar to those for indinavir, with additional steps for deuterium incorporation. These methods ensure high purity and consistency of the final product .

化学反応の分析

Indinavir-d6 undergoes various chemical reactions, including:

    Oxidation: Indinavir-d6 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of indinavir-d6.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of indinavir-d6.

    Substitution: Indinavir-d6 can undergo substitution reactions where functional groups are replaced by other groups.

類似化合物との比較

Indinavir-d6 can be compared with other protease inhibitors such as:

Indinavir-d6 is unique due to its deuterated form, which provides advantages in mass spectrometry analysis, making it a valuable tool in research and pharmaceutical development .

生物活性

Indinavir-d6 is a deuterated form of indinavir, an antiretroviral medication primarily used in the treatment of HIV-1 infections. This compound functions as a protease inhibitor, effectively blocking the HIV protease enzyme, which is crucial for the maturation of viral particles. The biological activity of indinavir-d6 has been studied extensively, particularly regarding its efficacy, selectivity, and associated side effects.

Indinavir-d6 inhibits the HIV-1 protease by binding to its active site, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition results in the production of immature, non-infectious viral particles. The compound exhibits a high affinity for HIV-1 protease with a KiK_i value of approximately 0.358 nM, indicating its potency against this target .

Selectivity and Potency

Indinavir-d6 shows selective inhibition against HIV-1 compared to HIV-2 and other human proteases. The selectivity index highlights its effectiveness at inhibiting HIV-1 protease while minimizing impact on human enzymes such as cathepsin D and renin . The following table summarizes key biological activity metrics:

Parameter Value
HIV-1 Protease KiK_i 0.358 nM
HIV-2 Protease KiK_i 3.316 nM
IC95 (HIV-1) 12-100 nM
Selectivity High

In Vitro Studies

In cell-based assays, indinavir-d6 has demonstrated significant antiviral activity against various HIV-1 strains. Studies indicate that concentrations between 25 nM and 50 nM are effective in halting the spread of HIV-infected cells . Moreover, research indicates that indinavir can disrupt critical signaling pathways involved in viral replication, such as ERK1/2 and p38 MAPK pathways .

Nephrolithiasis

One notable adverse effect associated with indinavir therapy is nephrolithiasis (kidney stones). A study reported that the incidence of this condition among patients taking indinavir can be as high as 43.2% . The formation of crystals occurs due to reduced solubility at urine pH levels above 5.5, leading to significant clinical complications including acute renal failure in some cases .

Long-Term Effects

A case study highlighted a patient who developed indinavir-induced nephrolithiasis 3.5 years after discontinuation of therapy, underscoring the long-term risks associated with this drug even after cessation . This emphasizes the need for ongoing monitoring in patients previously treated with indinavir.

Research Findings

Recent studies have explored potential repurposing of indinavir-d6 for other viral infections, including SARS-CoV-2. In silico docking studies suggest that it may inhibit SARS-CoV-2's main protease (3CLpro), indicating a broader antiviral potential .

特性

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCZFGXHXORBI-JYVVPHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675974
Record name (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185897-02-3
Record name (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Indinavir-d6 used in pharmacokinetic studies instead of directly measuring Indinavir?

A1: Indinavir-d6, a stable isotope-labeled form of Indinavir, is co-administered with Indinavir to enable simultaneous measurement of both compounds in biological samples like plasma. This approach, known as the stable isotope administration technique, allows researchers to differentiate between the administered drug and any pre-existing drug or metabolites in the body [, ]. This differentiation is crucial for accurately determining Indinavir's pharmacokinetic parameters, such as bioavailability and absorption rate, which can be influenced by factors like first-pass metabolism and drug-drug interactions.

Q2: How does the use of Indinavir-d6 help elucidate the nonlinear pharmacokinetics of Indinavir?

A2: Research shows that Indinavir exhibits nonlinear pharmacokinetics, meaning its concentration in the body doesn't increase proportionally with dose []. By using Indinavir-d6 as an intravenous tracer alongside oral Indinavir, researchers can disentangle the contributions of absorption and systemic elimination to the observed nonlinearity. The study cited demonstrated that the bioavailability of Indinavir remained high (60-65%) even at higher doses, implying that saturation of first-pass metabolism wasn't the primary cause of the nonlinearity []. This finding suggests that nonlinear processes occurring in the systemic circulation, such as saturable protein binding or elimination pathways, are likely responsible for Indinavir's unique pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。